

The Weinreb Amide Chelation-Stabilized Intermediate: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyano-N-methoxy-N-methylbenzamide

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Executive Summary

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from carboxylic acid derivatives with high selectivity and yield.^{[1][2]} Central to this reaction's success is the formation of a stable tetrahedral intermediate, stabilized by chelation. This guide provides an in-depth exploration of this critical intermediate, including its formation, mechanism of action, and the practical application of the Weinreb ketone synthesis. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying chemical pathways to offer a comprehensive resource for professionals in chemical research and drug development.

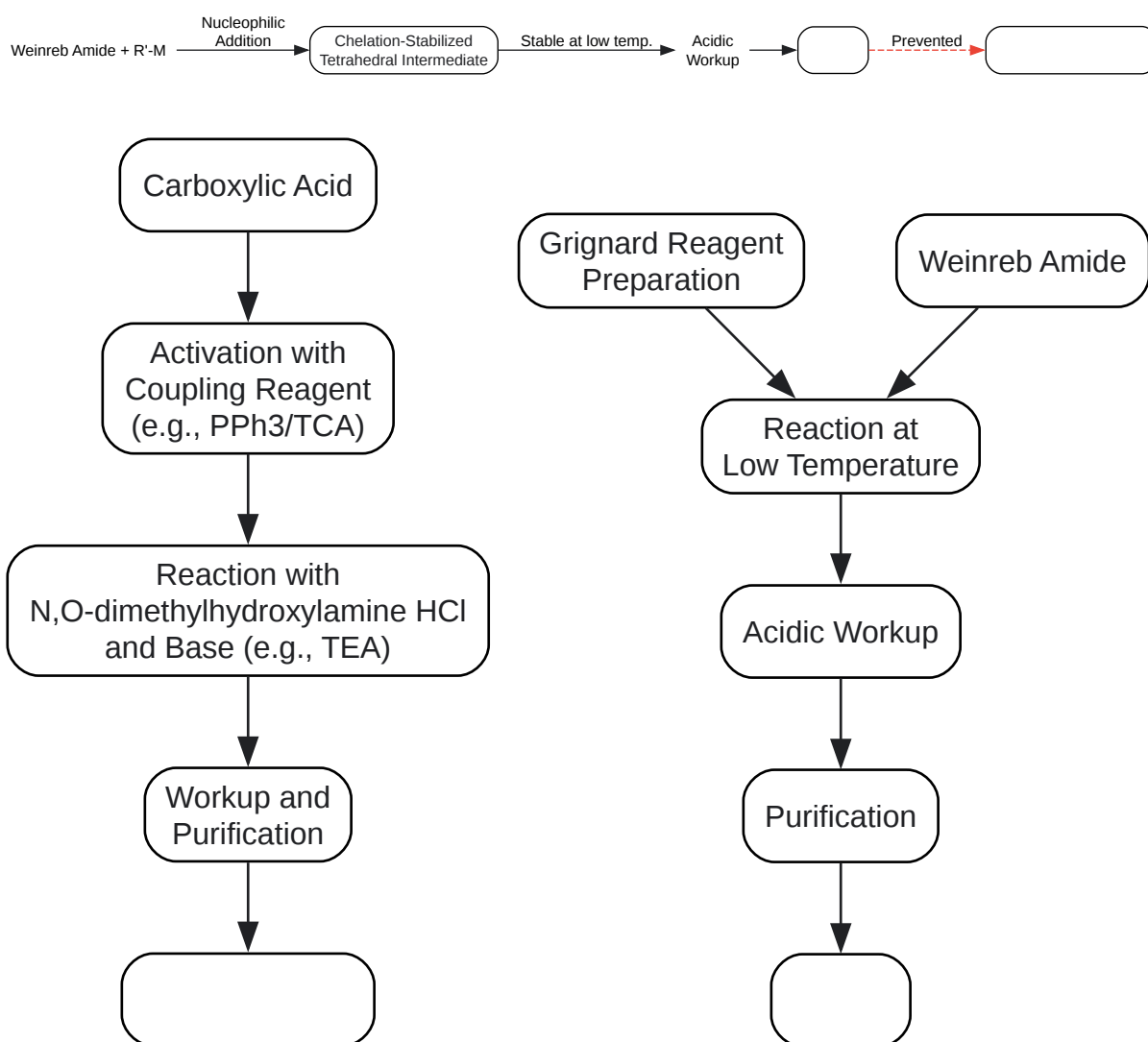
The Chelation-Stabilized Intermediate: Core Concepts

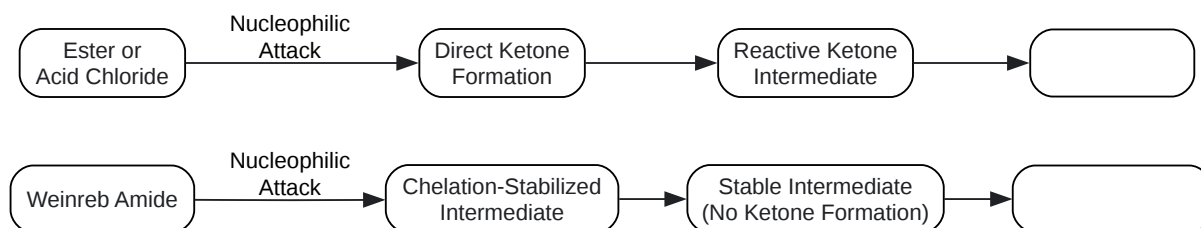
The primary advantage of the Weinreb ketone synthesis over traditional methods involving organometallic reagents (like Grignard or organolithium reagents) and other carboxylic acid derivatives (such as esters or acid chlorides) is the prevention of over-addition.^[3] In conventional reactions, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide, an N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. [4][5] This stability arises from the chelation of the metal cation (from the organometallic reagent) by both the oxygen of the tetrahedral intermediate and the oxygen of the N-methoxy group. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. [4] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing over-addition.

Mechanism of Formation and Stabilization

The currently accepted mechanism for the Weinreb ketone synthesis, originally proposed by Weinreb and Nahm and later corroborated by spectroscopic and kinetic analyses, is illustrated below.





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